N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine

Descripción general

Descripción

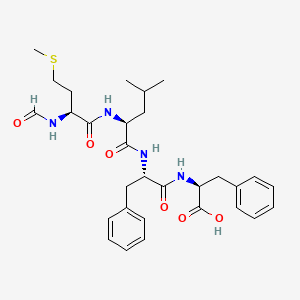

N-Formyl-methionyl-leucyl-phenylalanine (FMLP) is a chemotactic peptide that plays a significant role in the immune response by directing the movement of neutrophils to sites of inflammation. It is a tripeptide with a sequence of formyl-methionine, leucine, and phenylalanine. This peptide is known for its ability to induce various immune responses, including the release of lysosomal enzymes and the generation of superoxide, which are crucial for the body's defense mechanisms .

Synthesis Analysis

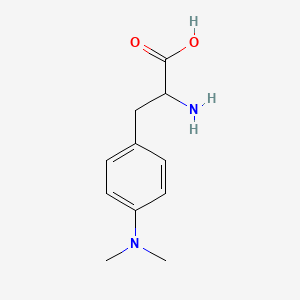

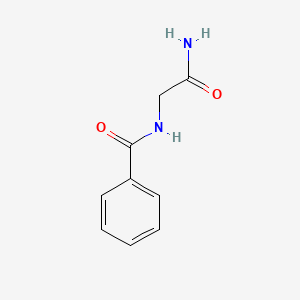

The synthesis of N-formylated methionyl peptides, including FMLP, involves the formation of peptide bonds between amino acid residues. New analogues of FMLP have been prepared to evaluate the structural requirements for biological activity, particularly at the third position, which is occupied by phenylalanine in FMLP. These analogues have been tested for their ability to induce lysosomal enzyme release and to antagonize superoxide generation, which are important functions in the immune response .

Molecular Structure Analysis

The molecular structure of FMLP has been studied using crystallography. Crystals of N-formyl-L-methionyl-L-phenylalanine, a related compound, have been grown from aqueous methanol solution, revealing an orthorhombic space group with specific cell parameters. The crystal structure analysis has shown that molecules related by the alpha-translation form a parallel beta-sheet, which is stabilized by C-H...O hydrogen bonds and a very short O-H...O hydrogen bond between the carboxyl OH and the N-acyl oxygen atom. These structural features are significant for the chemotactic activity of FMLP .

Chemical Reactions Analysis

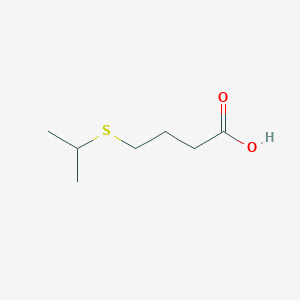

FMLP can undergo oxidation to form a sulfoxide derivative, which can then be enzymatically reduced back to the active chemotactic peptide. This reduction can be carried out using a methionine sulfoxide peptide reductase from Escherichia coli or a neutrophil extract, demonstrating the peptide's ability to be recycled and maintain its chemotactic function .

Physical and Chemical Properties Analysis

The physical and chemical properties of FMLP and its derivatives have been extensively studied. For instance, the heat capacities of related tripeptides have been measured over a wide temperature range, showing that these peptides are stable and do not undergo phase changes, transformations, associations, or thermal decomposition within this range. The standard thermodynamic functions, such as molar heat capacity, enthalpy, entropy, and Gibbs energy, have been calculated, providing a comprehensive understanding of the peptide's stability and reactivity . Additionally, the conformation of FMLP in solution is highly solvent-dependent, with the peptide adopting different structures in polar and nonpolar environments, which can affect its biological activity .

Aplicaciones Científicas De Investigación

Receptor Binding on Human Spermatozoa

N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is known for its role in chemotaxis. Specific studies have found evidence for receptors for N-formyl chemotactic peptides, such as N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine, on human spermatozoa. These receptors likely play a role in the chemotactic response of spermatozoa, initiating their movement towards the egg during fertilization. The binding of these peptides to spermatozoa is characterized by rapid and reversible binding kinetics, indicating a high-affinity, low-capacity interaction, suggestive of a finely tuned biological signaling process (Gnessi et al., 1986).

Metabolism and Excretion in Rats

Another study explored the systemic metabolism and excretion pathways of N-Formyl-methionyl-leucyl-phenylalanine in rats. It was found that after intravenous infusion, the peptide was rapidly cleared from circulation, with a significant portion being excreted in bile. This indicates that N-Formyl-methionyl-leucyl-phenylalanine and similar peptides might undergo significant enterohepatic circulation, a process where substances are recycled between the gut and liver (Anderson et al., 1987).

Enzymatic Reduction of Oxidized Peptides

N-Formyl-methionyl-leucyl-phenylalanine can also be enzymatically reduced from its oxidized form, restoring its chemotactic activity. This suggests a potential mechanism for modulating its activity in biological systems, which could be relevant for understanding its role in immune responses and in developing therapeutic strategies (Fliss et al., 1982).

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJENNOWAVBNNNE-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001076 | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |

CAS RN |

80180-63-8 | |

| Record name | N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080180638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

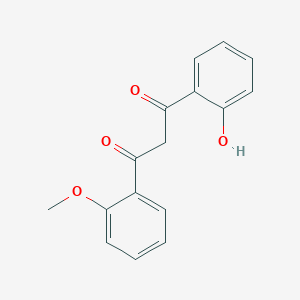

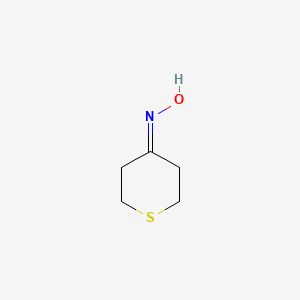

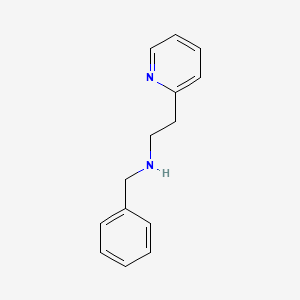

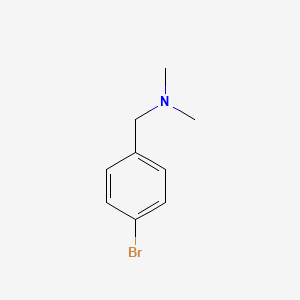

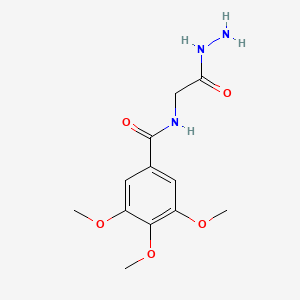

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)